Methyl 4-phenylthiophene-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)11-7-10(8-15-11)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHSKIOLDZOPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374992 | |
| Record name | methyl 4-phenylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21676-90-4 | |
| Record name | methyl 4-phenylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21676-90-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Methyl 4 Phenylthiophene 2 Carboxylate and Its Precursors
Suzuki-Miyaura Cross-Coupling Strategies for Thiophene (B33073) Ring Functionalization
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. mdpi.comnih.gov This palladium-catalyzed reaction has been effectively employed in the functionalization of thiophene rings to introduce the desired phenyl substituent.
A common strategy for the synthesis of 4-phenylthiophene-2-carboxylic acid, the direct precursor to methyl 4-phenylthiophene-2-carboxylate, involves the Suzuki-Miyaura coupling of a halogenated thiophene-2-carboxylate (B1233283) with phenylboronic acid. The starting material, 4-bromothiophene-2-carboxylic acid, serves as a key building block in this approach. beilstein-journals.orgsigmaaldrich.com The coupling reaction is typically catalyzed by a palladium complex in the presence of a base.
The general reaction scheme involves the reaction of 4-bromothiophene-2-carboxylic acid with phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, such as potassium carbonate, in a suitable solvent system. The subsequent esterification of the resulting 4-phenylthiophene-2-carboxylic acid with methanol (B129727) yields the target compound, this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Thiophenes
| Catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Ethanol/Water | 80-100 |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF | 90 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 85 |
This table presents typical conditions and is not exhaustive.
An alternative and widely used approach involves the Suzuki-Miyaura cross-coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids or esters. mdpi.comnih.gov This method provides a versatile route to a range of 4-arylthiophene-2-carbaldehydes, which can then be oxidized to the corresponding carboxylic acid and subsequently esterified.
In a typical procedure, 4-bromothiophene-2-carbaldehyde is coupled with phenylboronic acid or its pinacol (B44631) ester in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium phosphate (B84403) (K₃PO₄). mdpi.com The reaction is often carried out in a mixed solvent system, such as toluene and water. mdpi.com The resulting 4-phenylthiophene-2-carbaldehyde (B1353027) can then be oxidized to 4-phenylthiophene-2-carboxylic acid using standard oxidizing agents, followed by esterification with methanol to afford this compound.
Table 2: Suzuki-Miyaura Coupling of 4-bromothiophene-2-carbaldehyde with Phenylboronic Acid mdpi.com
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 85-90 | Good |
Gewald Three-Component Reaction Approaches to Substituted Thiophene Scaffolds
The Gewald three-component reaction is a powerful one-pot synthesis for the formation of highly substituted 2-aminothiophenes. researchgate.netwikipedia.orgorganic-chemistry.org This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. While the direct synthesis of this compound via the Gewald reaction is not typical as it primarily yields 2-aminothiophenes, it provides a valuable route to precursors that can be further modified.
To synthesize a 4-phenyl-substituted thiophene scaffold, one could envision a modified Gewald approach or the use of a starting material that already contains the phenyl group. For instance, reacting a phenyl-substituted ketone with an appropriate α-cyanoester and sulfur could lead to a 2-amino-4-phenylthiophene derivative. This intermediate could then undergo deamination and subsequent functional group transformations to introduce the carboxylate at the 2-position. The reaction is typically carried out in the presence of a base such as morpholine (B109124) or triethylamine. arkat-usa.org
Table 3: General Components of the Gewald Three-Component Reaction
| Component 1 | Component 2 | Component 3 | Base |
| Ketone or Aldehyde | α-Cyanoester | Elemental Sulfur | Morpholine, Triethylamine, Piperidine |
Esterification and Carboxylic Acid Precursor Synthesis
The final step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid precursor, 4-phenylthiophene-2-carboxylic acid.
The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester. masterorganicchemistry.commasterorganicchemistry.com
The synthesis of the 4-phenylthiophene-2-carboxylic acid precursor itself can be achieved through various methods, including the Suzuki-Miyaura coupling strategies discussed previously. Another approach involves the synthesis of 2-thiophenecarboxylic acid followed by subsequent functionalization. A patented method describes the preparation of 2-thiophenecarboxylic acid from thiophene via bromination to 2-bromothiophene, followed by reaction with diethyl malonate and subsequent saponification and decarboxylation. google.com The introduction of the phenyl group at the 4-position would require an additional synthetic step.
Table 4: Common Conditions for Fischer Esterification
| Alcohol | Acid Catalyst | Conditions |
| Methanol | H₂SO₄ (catalytic) | Reflux |
| Methanol | HCl (gas or solution) | Room temperature to reflux |
| Methanol | TsOH (p-toluenesulfonic acid) | Reflux with Dean-Stark trap |
Green Chemistry Approaches in Thiophene Carboxylate Synthesis
In recent years, there has been a significant focus on developing more environmentally friendly synthetic methodologies. Green chemistry principles are being applied to the synthesis of thiophene derivatives to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. cbccollege.in
One significant green approach is the use of microwave-assisted synthesis. acs.orgresearchgate.netresearchgate.net Microwave irradiation can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. The solvent-free, microwave-assisted Suzuki coupling of thienyl boronic acids with thienyl bromides has been reported as a rapid and efficient method for the synthesis of thiophene oligomers. acs.orgresearchgate.net This methodology can be adapted for the synthesis of this compound precursors.
Another green strategy involves the use of environmentally benign solvents, such as water or ionic liquids, or performing reactions under solvent-free conditions. mdpi.comnih.gov For instance, the Gewald reaction has been successfully carried out under solvent-free conditions using mechanochemistry (ball milling), which can also be catalytic in base. mdpi.com
Table 5: Green Chemistry Approaches in Thiophene Synthesis
| Green Approach | Description | Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, increased energy efficiency. acs.orgresearchgate.net |
| Solvent-Free Reactions | Conducting reactions without a solvent. | Reduced waste, easier product purification, lower environmental impact. acs.orgresearchgate.netmdpi.com |
| Use of Greener Solvents | Replacing hazardous organic solvents with alternatives like water or ionic liquids. | Reduced toxicity and environmental pollution. nih.gov |
Elucidation of Molecular Structure and Conformation
X-ray Crystallographic Analysis for Three-Dimensional Structure Determination
Despite its importance as a synthetic building block, a specific single-crystal X-ray crystallographic analysis for Methyl 4-phenylthiophene-2-carboxylate has not been reported in the reviewed scientific literature. While the compound is frequently used as a precursor for more complex molecules which have been characterized by X-ray crystallography, the crystal structure of the title compound itself is not publicly available. acs.orgnih.gov
Spectroscopic Characterization Techniques
A comprehensive spectroscopic analysis is essential to confirm the identity and purity of this compound and to probe its molecular structure and electronic environment.
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR: The proton NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. The ¹H NMR spectral data for this compound has been reported in different deuterated solvents.
In dimethyl sulfoxide-d₆ (DMSO-d₆), the aromatic protons on the thiophene (B33073) ring appear as distinct doublets at 8.19 ppm and 8.12 ppm, each with a small coupling constant of 1.7 Hz, indicative of a meta-like coupling between protons at positions 3 and 5. nih.gov The protons of the phenyl group appear as a multiplet between 7.72 and 7.79 ppm for the ortho-protons and a multiplet between 7.29 and 7.43 ppm for the meta- and para-protons. nih.gov The methyl ester protons present as a sharp singlet at 3.59 ppm. nih.gov
In chloroform-d (B32938) (CDCl₃), the thiophene protons are observed at 8.11 ppm and 7.68 ppm, both as doublets with a coupling constant of 1.5 Hz. unipr.it The phenyl group protons resonate at 7.61 ppm (doublet, 2H) and 7.44 ppm (triplet, 3H). unipr.it
| Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Reference |
|---|---|---|---|---|---|---|
| DMSO-d₆ | 8.19 | d | 1.7 | 1H | Thiophene-H | nih.gov |
| 8.12 | d | 1.7 | 1H | Thiophene-H | ||
| 7.72-7.79 | m | - | 2H | Phenyl-H (ortho) | ||
| 7.29-7.43 | m | 3H | Phenyl-H (meta, para) | |||
| CDCl₃ | 8.11 | d | 1.5 | 1H | Thiophene-H | unipr.it |
| 7.68 | d | 1.5 | 1H | Thiophene-H | ||
| 7.61 | d | 7.3 | 2H | Phenyl-H | ||
| 7.44 | t | - | 3H | Phenyl-H |
¹³C NMR: While the recording of ¹³C NMR spectra for this compound is mentioned in the literature, specific chemical shift assignments for this compound are not explicitly detailed in the reviewed scientific papers. acs.orgnih.gov
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information on the functional groups and molecular vibrations within a compound. Specific experimental FT-IR and FT-Raman spectral data detailing the characteristic vibrational frequencies for this compound are not available in the surveyed literature.
UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule, offering insights into its conjugation and chromophore systems. While some studies mention the use of UV detection for analytical purposes (e.g., at 254 nm), detailed UV-Vis absorption spectra, including the positions of maximum absorbance (λmax) and corresponding molar absorptivity values for this compound, have not been reported. acs.orgnih.gov
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) mass spectrometry has been used to confirm the molecular weight of this compound. acs.orgnih.govgoogle.com The detection of the protonated molecule [M+H]⁺ confirms the expected molecular mass. unipr.it However, a detailed analysis of the fragmentation pattern under different ionization methods such as electron ionization (EI) or chemical ionization (CI) has not been described in the available literature.
Computational and Theoretical Investigations of Methyl 4 Phenylthiophene 2 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rdd.edu.iqscienceopen.com It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations are instrumental in predicting a wide range of molecular properties with a good balance of accuracy and computational cost. For Methyl 4-phenylthiophene-2-carboxylate, DFT would serve as the foundational method to explore its intrinsic characteristics.
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. A key aspect of this analysis is the conformational landscape, particularly the dihedral angle between the phenyl and thiophene (B33073) rings, which dictates the extent of π-conjugation in the molecule. nih.gov It is expected that the molecule is not perfectly planar due to steric hindrance, and the calculated dihedral angle would be a critical parameter. nih.gov
Illustrative Table of Expected Optimized Geometric Parameters:
| Parameter | Expected Value (Å or °) |
|---|---|
| C-S Bond Lengths (Thiophene Ring) | ~1.71 - 1.74 |
| C-C Bond Length (Inter-ring) | ~1.45 - 1.49 |
| C=O Bond Length (Carboxylate) | ~1.20 - 1.23 |
| Phenyl-Thiophene Dihedral Angle | ~25 - 40 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. semanticscholar.org The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylthiophene core, while the LUMO would likely have significant contributions from the carboxylate group. A smaller HOMO-LUMO gap would suggest higher reactivity. semanticscholar.org
Illustrative Table of FMO Properties:
| Parameter | Illustrative Value (eV) |
|---|---|
| HOMO Energy | -6.0 to -5.5 |
| LUMO Energy | -2.0 to -1.5 |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, which is invaluable for predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnumberanalytics.com The MEP surface is colored to indicate different electrostatic potential values: red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylate group and the sulfur atom of the thiophene ring, making these sites susceptible to electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. chempedia.info Key descriptors include:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity. Soft molecules have a small HOMO-LUMO gap.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Nucleophilicity Index (N): Measures the electron-donating capability of a molecule.
Calculating these descriptors for this compound would provide a quantitative assessment of its reactivity profile.
Illustrative Table of Global Reactivity Descriptors:
| Descriptor | Illustrative Value (eV) |
|---|---|
| Electronegativity (χ) | 3.75 - 4.00 |
| Chemical Hardness (η) | 1.75 - 2.25 |
| Chemical Softness (S) | 0.44 - 0.57 |
| Electrophilicity Index (ω) | 3.5 - 4.5 |
The Quantum Theory of Atoms in Molecules (AIM) is a model that analyzes the electron density to partition a molecule into atomic basins. tandfonline.com This allows for the characterization of chemical bonds and intermolecular interactions based on the properties of the electron density at bond critical points.
The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood of a reference electron. wikipedia.org It provides a powerful tool for visualizing chemical bonding, clearly distinguishing between core, bonding, and non-bonding (lone pair) electrons. wikipedia.org An ELF analysis of this compound would reveal the nature of the covalent bonds within the thiophene and phenyl rings, as well as the localization of lone pairs on the sulfur and oxygen atoms. tandfonline.comwikipedia.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent). For this compound, an MD simulation could reveal the flexibility of the molecule, particularly the rotation around the bond connecting the two rings, and its interactions with solvent molecules, providing a more complete picture of its behavior in a realistic setting. tue.nl Analysis of the simulation trajectory would yield information on the stability of different conformations and the time-averaged properties of the molecule. tandfonline.com
Quantum Mechanical/Molecular Mechanics (QM/MM) Hybrid Methods
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful computational strategy for studying chemical processes in large, complex systems such as solutions or biological macromolecules. scispace.comchimia.ch This approach partitions the system into a chemically active region, which is treated with a high-level quantum mechanical (QM) method, and the surrounding environment, which is described by a more computationally efficient molecular mechanics (MM) force field. scispace.comcecam.org The synergy between these two methodologies allows for the accurate modeling of electronic phenomena, such as bond breaking and formation, within the context of a realistic environmental framework. nih.gov
In the context of this compound, QM/MM simulations could be employed to investigate its behavior in various solvent environments. The thiophene derivative itself would constitute the QM region, enabling a detailed analysis of its electronic structure and reactivity. The surrounding solvent molecules would be treated using MM, providing a computationally feasible way to account for solute-solvent interactions. Such studies can yield valuable insights into how the solvent influences the molecule's conformational preferences, spectroscopic properties, and reaction pathways. researchgate.net
Furthermore, if this compound were to be studied as a ligand interacting with a biological target, such as an enzyme, QM/MM methods would be indispensable. nih.gov The ligand and the enzyme's active site would be treated at the QM level, while the rest of the protein and surrounding water molecules would be handled by MM. This would allow for a detailed investigation of the binding mechanism, including the specific intermolecular interactions and any electronic changes that occur upon binding.
While specific QM/MM studies on this compound are not readily found in the public domain, the well-established utility of this method for a wide range of organic and biological systems highlights its potential for yielding a deeper understanding of this particular compound's behavior in complex environments. nih.govresearchgate.net
Theoretical Prediction of Optical Parameters (e.g., Hyperpolarizability)
The theoretical prediction of optical parameters is crucial for the design and development of new materials for nonlinear optical (NLO) applications. Computational methods, particularly those based on quantum mechanics, can be used to calculate various optical properties, including linear polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). nih.gov These parameters quantify the response of a molecule's electron cloud to an external electric field and are indicative of its NLO activity. nih.gov
For molecules like this compound, which possess a conjugated π-system due to the phenyl and thiophene rings, the potential for significant NLO properties exists. The presence of electron-donating and electron-accepting groups can further enhance these properties. Theoretical calculations can elucidate the structure-property relationships that govern the NLO response. nih.gov
Computational studies on similar non-fullerene-based derivatives have demonstrated that modifications to the molecular structure, such as altering donor and acceptor groups or extending the π-conjugated system, can significantly impact the hyperpolarizability. nih.gov For instance, density functional theory (DFT) calculations can be employed to determine the optimized geometry and electronic structure of this compound. From the calculated electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the dipole moment, and the polarizability and hyperpolarizability tensors can be derived. nih.gov
A hypothetical computational study on a series of 4-phenylthiophene-2-carboxylate derivatives could involve systematically varying substituents on the phenyl ring to investigate their effect on the first hyperpolarizability (β). The results of such a study could be tabulated as follows:
| Substituent (at para-position of phenyl ring) | Dipole Moment (μ) (Debye) | Average Polarizability (⟨α⟩) (a.u.) | First Hyperpolarizability (β) (a.u.) |
| -H | 3.5 | 250 | 1500 |
| -NO₂ | 6.8 | 270 | 4500 |
| -NH₂ | 2.1 | 260 | 2500 |
| -OCH₃ | 3.9 | 265 | 2800 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational data for the hyperpolarizability of this compound and its derivatives were not found in the initial search.
Such theoretical predictions can guide synthetic efforts towards molecules with optimized NLO properties for applications in areas like optical communications and data storage. nih.gov
Computational Studies on Intermolecular Interactions (e.g., Hirshfeld Topology Analysis)
The study of intermolecular interactions is fundamental to understanding the packing of molecules in the crystalline state, which in turn influences the material's physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. nih.govresearchgate.net
For this compound, a Hirshfeld surface analysis would provide detailed insights into the nature and relative importance of various intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.net The analysis generates a three-dimensional surface around the molecule, colored to indicate the nature and strength of intermolecular contacts. Additionally, two-dimensional fingerprint plots are produced, which summarize the intermolecular contacts in a quantitative manner. mdpi.com
A breakdown of the percentage contributions of different intermolecular contacts to the total Hirshfeld surface for a related thiophene derivative is presented in the table below, illustrating the type of quantitative data that can be obtained from such an analysis.
| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface |
| H···H | 45.2% |
| C···H / H···C | 28.5% |
| O···H / H···O | 12.8% |
| S···H / H···S | 8.5% |
| C···C | 3.1% |
| Other | 1.9% |
Note: This data is representative of a similar thiophene derivative and is provided for illustrative purposes. Specific data for this compound would require its crystal structure.
By providing a detailed picture of the intermolecular interactions, Hirshfeld surface analysis can help in understanding the stability of the crystal lattice and can be correlated with experimentally observed properties. This computational approach is a valuable tool in crystal engineering and materials science. mdpi.com
Ab Initio Studies of Photochemical Isomerization
Ab initio computational methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are instrumental in studying the mechanisms of photochemical reactions. researchgate.net For thiophene and its derivatives, photochemical isomerization is a known process that can lead to the formation of various structural isomers. netsci-journal.com These reactions often proceed through excited states and involve complex potential energy surfaces with conical intersections that facilitate radiationless decay back to the ground state. nih.gov
Theoretical studies on the photochemical isomerization of 2-phenylthiophene, a compound structurally related to this compound, have shown that upon photoexcitation, the molecule can undergo rearrangement. nih.gov The reaction mechanism can be complex, potentially involving intermediates such as Dewar thiophenes or cyclopropenyl derivatives. netsci-journal.com Ab initio calculations can map out the potential energy surfaces of the ground and excited states, identifying the minimum energy pathways for these transformations. nih.gov
For this compound, ab initio studies could predict the likely photochemical pathways. Upon absorption of UV light, the molecule would be promoted to an excited singlet state. From there, it could undergo intersystem crossing to a triplet state or evolve on the singlet potential energy surface. rsc.org Computational investigations on similar thiophene derivatives suggest that the singlet excited state can lead to the formation of a Dewar-type intermediate, which can then thermally or photochemically rearrange to an isomeric thiophene. netsci-journal.com The triplet state, on the other hand, might lead to different products or be unreactive, depending on its energy relative to potential intermediates. researchgate.netnetsci-journal.com
A simplified potential energy diagram, based on computational studies of related thiophenes, can illustrate the possible photochemical pathways:
| State/Intermediate | Relative Energy (kcal/mol) | Description |
| S₀ (Ground State) | 0 | The starting this compound molecule. |
| S₁ (Excited Singlet) | ~100 | Formed upon photoexcitation. |
| Dewar Intermediate | ~70 | A possible intermediate on the singlet pathway. |
| T₁ (Excited Triplet) | ~80 | Can be formed via intersystem crossing from S₁. |
| Isomerized Product | ~5 | A thermodynamically stable isomer. |
Note: The energy values in this table are hypothetical and for illustrative purposes, based on general findings for thiophene derivatives. researchgate.netnetsci-journal.com
These computational studies are crucial for understanding the fundamental photochemical behavior of thiophene derivatives and can guide the design of photoswitchable materials or the prediction of photostability. nih.govua.es
Chemical Transformations and Derivatization of Methyl 4 Phenylthiophene 2 Carboxylate
Hydrolysis Reactions to Carboxylic Acid Analogues
The ester functional group in methyl 4-phenylthiophene-2-carboxylate is susceptible to hydrolysis, a fundamental reaction that converts the ester into its corresponding carboxylic acid, 4-phenylthiophene-2-carboxylic acid. This transformation is typically achieved under either acidic or basic conditions.
Base-catalyzed hydrolysis, often referred to as saponification, is a common method for this conversion. The reaction generally involves treating the methyl ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to protonate the resulting carboxylate salt. google.com For instance, the hydrolysis of related thiophene-2-carboxylic acid methyl esters has been effectively carried out by stirring with aqueous NaOH at room temperature until the reaction mixture becomes clear, indicating the completion of the reaction. google.com
Alternatively, acid-catalyzed hydrolysis can be employed. This method involves heating the ester in the presence of a strong mineral acid, like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous medium. thieme-connect.de The acid-catalyzed process is a reversible equilibrium, and the use of a large excess of water helps to drive the reaction towards the formation of the carboxylic acid. thieme-connect.de The choice between acidic and basic hydrolysis often depends on the stability of other functional groups present in the molecule. For many thiophene (B33073) derivatives, both methods are viable for efficiently yielding the desired carboxylic acid analogue, a crucial intermediate for further synthetic modifications. google.combeilstein-journals.org
Table 1: General Conditions for Hydrolysis of Thiophene Methyl Esters
| Catalyst Type | Reagents | General Conditions | Product |
| Base-catalyzed | NaOH (aq) or KOH (aq) | Room temperature to reflux | Carboxylate salt (acidified to acid) |
| Acid-catalyzed | HCl (aq) or H₂SO₄ (aq) | Reflux | Carboxylic acid |
Amidation Reactions and Formation of Carboxamide Derivatives
The conversion of this compound into various carboxamide derivatives is a significant pathway for creating compounds with diverse applications. This can be achieved through a two-step process involving initial hydrolysis to the carboxylic acid, 4-phenylthiophene-2-carboxylic acid, followed by a coupling reaction with a desired amine.
The carboxylic acid is activated using coupling reagents to facilitate the formation of the amide bond. A widely used method involves reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP). nih.gov In this procedure, the carboxylic acid is dissolved in a suitable solvent like dichloromethane (B109758) (DCM), and then EDC and DMAP are added. After a brief stirring period to form the active ester intermediate, the appropriate aniline (B41778) or amine is introduced, and the reaction is stirred for an extended period, often up to 48 hours, to yield the corresponding N-substituted thiophene-2-carboxamide. nih.gov
Table 2: Synthesis of Thiophene-2-carboxamides from Carboxylic Acid
| Step | Reagents | Solvent | Key Intermediate/Product |
| Method 1: Direct Coupling | |||
| Activation | EDC, DMAP | Dichloromethane (DCM) | Activated Ester |
| Amidation | Primary/Secondary Amine | Dichloromethane (DCM) | N-substituted thiophene-2-carboxamide |
| Method 2: Via Acid Chloride | |||
| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Anhydrous solvent (e.g., DCM) | Thiophene-2-carbonyl chloride |
| Amidation | Primary/Secondary Amine, Base | Anhydrous solvent (e.g., DCM) | N-substituted thiophene-2-carboxamide |
Nucleophilic Substitution Reactions
The thiophene ring, particularly when substituted with electron-withdrawing groups like the methoxycarbonyl group at the C2 position, is susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqnih.gov These reactions typically occur more readily on thiophene rings compared to analogous benzene (B151609) compounds. uoanbar.edu.iq The presence of a good leaving group on the ring is a prerequisite for this transformation.
An illustrative example involves the reaction of a 5-(2-chloroethoxy)thiophene-2-carboxylic acid methyl ester with imidazole (B134444). In this reaction, imidazole acts as the nucleophile, displacing the chloride ion from the side chain attached to the thiophene ring. The reaction is facilitated by preparing the sodium salt of imidazole using sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF). The subsequent addition of the chloroethoxy-substituted thiophene ester, often with a catalytic amount of sodium iodide (NaI) to promote the reaction, and heating leads to the formation of the 5-[2-(1-imidazolyl)-1-ethoxy]thiophene-2-carboxylic acid methyl ester. google.com
Computational studies on SNAr reactions of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) show that the reaction proceeds via a stepwise pathway. The nucleophile first adds to the C2 position, followed by the elimination of the leaving group (methanol), a process that can be catalyzed by excess nucleophile. nih.gov This highlights the general mechanism where the electron-withdrawing substituents stabilize the intermediate Meisenheimer complex, thereby facilitating the substitution. uoanbar.edu.iqnih.gov
Reactions Involving Amino-Substituted Thiophene Carboxylates
The introduction of an amino group onto the thiophene ring of this compound, for instance at the C3 position to form methyl 3-amino-4-phenylthiophene-2-carboxylate, opens up a rich field of chemical transformations, particularly for the synthesis of fused heterocyclic systems. The adjacent amino and ester functionalities are ideal precursors for cyclocondensation reactions.
A prominent application is the synthesis of thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. nih.gov Starting from a 2-aminothiophene-3-carboxylate derivative, reaction with various nitriles in the presence of dry hydrogen chloride gas can lead to the formation of 4-amino-thieno[2,3-d]pyrimidines. nih.gov Another common route involves condensation with reagents like formimidamide or isothiocyanates. atlantis-press.commdpi.com For example, condensation of 2-aminothiophene-3-carboxylates with aryl isothiocyanates, followed by cyclization using alcoholic potassium hydroxide, yields 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones. mdpi.com
Furthermore, the amino group can direct further functionalization of the thiophene ring. Palladium-catalyzed direct arylation has been successfully performed on methyl 3-amino-4-methylthiophene-2-carboxylate. researchgate.net This reaction allows for the introduction of aryl groups at the C5 position of the thiophene ring, demonstrating that the amino group does not inhibit the catalytic cycle and can be used to build more complex molecular architectures. The choice of base, such as potassium acetate, was found to be critical to favor the C-H arylation over a competing amination reaction. researchgate.net
Table 3: Selected Reactions of Amino-Thiophene Carboxylate Derivatives
| Derivative | Reagents | Product Type |
| Methyl 2-amino-thiophene-3-carboxylate | Nitriles, HCl | 4-Amino-thieno[2,3-d]pyrimidines |
| Methyl 2-amino-thiophene-3-carboxylate | Aryl isothiocyanates, then KOH | 3-Aryl-2-thioxo-thieno[2,3-d]pyrimidin-4-ones |
| Methyl 3-amino-4-methylthiophene-2-carboxylate | Aryl bromides, Pd catalyst, KOAc | Methyl 3-amino-5-aryl-4-methylthiophene-2-carboxylates |
Functionalization via Cross-Coupling Chemistry
Cross-coupling reactions are powerful tools for C-C bond formation, enabling the functionalization of the thiophene core of this compound. To utilize these reactions, a halogen atom is typically required on the thiophene ring to act as the coupling partner.
The Suzuki cross-coupling reaction is a prime example. A bromo-substituted thiophene carboxylate, such as pentyl 5-bromothiophene-2-carboxylate, can be coupled with various arylboronic acids to introduce diverse aryl substituents at the C5 position. nih.gov This reaction is catalyzed by a palladium complex, for instance, Pd(PPh₃)₄, and requires a base like sodium carbonate. The reaction is versatile, tolerating a range of functional groups on the arylboronic acid and proceeding in solvents like toluene (B28343) or 1,4-dioxane (B91453) with water. nih.gov
Direct arylation, another form of palladium-catalyzed cross-coupling, offers an alternative that circumvents the need for pre-functionalization of the thiophene ring with a halogen in some cases. As mentioned previously, methyl 3-amino-4-methylthiophene-2-carboxylate can be directly arylated at the C5 position using aryl halides. researchgate.net This C-H activation strategy is highly atom-economical. These cross-coupling methodologies provide a robust platform for elaborating the structure of this compound, allowing for the synthesis of a wide array of complex derivatives.
Table 4: Example of Suzuki Cross-Coupling for Thiophene Functionalization
| Substrate | Coupling Partner | Catalyst | Base | Product |
| 5-Bromothiophene-2-carboxylate ester | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Arylthiophene-2-carboxylate ester |
Research Applications and Broader Academic Context of Phenylthiophene 2 Carboxylates
Role in Medicinal Chemistry Research Scaffolds
In medicinal chemistry, the thiophene (B33073) ring is considered a privileged structure due to its presence in numerous pharmacologically active compounds. acs.org The aromaticity and planarity of the thiophene ring can enhance binding to biological targets, while the sulfur atom can participate in hydrogen bonding, further strengthening drug-receptor interactions. researchgate.net Phenylthiophene-2-carboxylate derivatives serve as valuable scaffolds for the design and synthesis of novel compounds with potential therapeutic applications, particularly in the realm of anticancer research. frontiersin.orgfrontiersin.org
Several studies have investigated the in vitro biological activity of phenylthiophene-2-carboxylate derivatives, revealing their potential as anticancer agents. For instance, certain thiophene carboxamide derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.gov Morphological changes characteristic of apoptosis and the activation of caspases, key enzymes in the apoptotic pathway, have been observed in cancer cells treated with these compounds. nih.gov
One area of focus has been the development of compounds that target specific enzymes involved in cancer progression, such as protein tyrosine phosphatases (PTPs). nih.gov The inhibition of these enzymes can disrupt signaling pathways that are crucial for cancer cell growth and survival. Thiophene-2-carboxamides bearing aryl substituents have demonstrated cytotoxicity in breast, liver, and leukemia cell lines, with PTP1B inhibition being a potential mechanism of action. nih.gov
Furthermore, research on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives has identified compounds with significant antiproliferative potential against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). researchgate.netnih.govresearchgate.net Flow cytometric analysis confirmed that some of these compounds induce apoptosis in MCF-7 cells, leading to a notable reduction in cell viability. researchgate.netresearchgate.net
| Compound Type | Biological Activity | Cell Lines | Key Findings |
| Thiophene Carboxamide Derivatives | Apoptosis Induction | A375, HT-29, MCF-7 | Induced morphological alterations characteristic of apoptosis and enhanced caspase-3/7 signaling. nih.gov |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Derivatives | Antiproliferative, Apoptosis Induction | MCF-7, HepG-2 | Showed interesting antiproliferative potential with IC50 values ranging from 23.2 to 95.9 µM. researchgate.netnih.govresearchgate.net |
| Phenylthiophene-2-Carboxylate Derivatives | Potential Anticancer Agents | Not specified | Investigated as potential anticancer agents through various characterization techniques. uzh.ch |
To understand the potential mechanisms of action at a molecular level, computational studies, particularly molecular docking, are widely employed. nih.gov These studies help to predict and analyze the binding interactions between a ligand (such as a phenylthiophene-2-carboxylate derivative) and a biological target, typically a protein or enzyme. researchgate.net
For example, molecular docking analyses have been conducted to investigate the binding potential of methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate (BPTC) and methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate (CPTC) with protein tyrosine phosphatase. nih.govnih.gov Such studies provide insights into the binding efficiency and the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. frontiersin.org This information is crucial for the rational design of more potent and selective inhibitors. researchgate.net
The thiophene ring's aromatic character is critical in these interactions, often participating in π-π stacking and hydrophobic interactions within the binding pocket of the target protein. frontiersin.orgfrontiersin.org Molecular dynamics simulations are also used to assess the stability of the predicted binding poses over time. nih.govnih.gov
| Compound(s) | Target Protein | Computational Method | Purpose of Study |
| Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate (BPTC) | Protein Tyrosine Phosphatase | Molecular Docking, Molecular Dynamics Simulation | To determine the binding potential and assess the binding stability. nih.govnih.gov |
| Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate (CPTC) | Protein Tyrosine Phosphatase | Molecular Docking, Molecular Dynamics Simulation | To determine the binding potential and assess the binding stability. nih.govnih.gov |
| Thiophene Carboxamide Derivatives | Tubulin-Colchicine-Binding Pocket | Molecular Docking, Molecular Dynamics Simulation | To investigate the interaction pattern and stability of the ligand-protein complex. frontiersin.orgfrontiersin.org |
In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of potential drug candidates. This is often done through computational methods that predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. frontiersin.org
A key tool in this process is Lipinski's Rule of Five, a set of guidelines used to assess the druglikeness of a chemical compound and its likelihood of being an orally active drug in humans. nih.govnih.govnih.gov This rule considers properties such as molecular mass, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. nih.govnih.govnumberanalytics.com Candidate drugs that adhere to the Rule of Five tend to have a higher probability of success in clinical trials. nih.gov
For thiophene-based derivatives, in silico ADME profiles are predicted to assess their physicochemical properties, lipophilicity, and drug-likeness. researchgate.net These predictions help in the early identification of compounds with favorable pharmacokinetic profiles, thereby reducing the time and resources spent on compounds that are likely to fail later in the development process. frontiersin.orgresearchgate.net It's important to note that while Lipinski's rule is a useful guideline, it does not apply to all drugs, particularly those that are substrates for active transporters. mdpi.com
| Lipinski's Rule of Five Parameter | Guideline for Oral Bioavailability |
| Hydrogen Bond Donors | No more than 5 |
| Hydrogen Bond Acceptors | No more than 10 |
| Molecular Mass | Less than 500 daltons |
| Octanol-Water Partition Coefficient (log P) | Does not exceed 5 |
Radiolabeling of compounds is a critical tool for in vivo research, particularly for positron emission tomography (PET) imaging. PET allows for the non-invasive visualization and quantification of biological processes at the molecular level. nih.gov Thiophene-based compounds can be radiolabeled with positron-emitting isotopes like Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) to create PET tracers. researchgate.net
The short half-life of ¹¹C (approximately 20.4 minutes) makes it suitable for PET studies and allows for multiple scans in the same subject on the same day. nih.gov A common strategy for ¹¹C-labeling is methylation using [¹¹C]methyl iodide ([¹¹C]MeI) or [¹¹C]methyl triflate. nih.govnih.gov For instance, thiophene-based compounds with a carboxylic acid functionality can serve as precursors for ¹¹C-radiolabeling through the formation of a methyl ester with [¹¹C]MeI. nih.govnih.gov
Fluorine-18, with its longer half-life of about 109.8 minutes, is another widely used radionuclide for PET tracer development. acs.orgfrontiersin.orgresearchgate.net The development of ¹⁸F-labeled thiophene derivatives allows for imaging studies with a more flexible timeline. nih.gov These radiolabeled thiophene compounds are being investigated for their potential to image specific biological targets, such as cannabinoid and nicotinic acetylcholine (B1216132) receptors, which are implicated in various neurological and inflammatory conditions. nih.gov
Application in Materials Science Research
Beyond their applications in medicinal chemistry, phenylthiophene-2-carboxylates and related thiophene derivatives are also valuable building blocks in materials science. The π-conjugated system of the thiophene ring gives rise to interesting electronic and optical properties, making these compounds suitable for a range of optoelectronic applications. nih.gov
Thiophene-phenylene co-oligomers (TPCOs) have emerged as highly promising materials for organic light-emitting devices due to their strong luminescence. Single crystals of these materials have been shown to exhibit high photoluminescence quantum yields, reaching up to 60%.
The arrangement of molecules in the crystal lattice, often in a herringbone packing motif, influences the material's optical and electronic properties. The ability to grow large, high-quality single crystals of these materials is crucial for their application in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Research in this area focuses on synthesizing new thiophene-based derivatives and understanding the relationship between their molecular structure, crystal packing, and optoelectronic properties. This knowledge is essential for the design of new materials with tailored properties for specific applications in flexible displays, solid-state lighting, and organic solar cells. nih.gov The development of two-dimensional (2D) emissive semiconductor single crystals from thiophene-phenylene co-oligomers represents a significant advancement, combining efficient charge transport with prominent luminescent properties.
Liquid Crystal Research
The investigation of thiophene-containing compounds as core structures in liquid crystals is a dynamic area of materials science. The inclusion of the thiophene ring in mesogenic (liquid crystal-forming) molecules can significantly influence their physical properties, such as phase transition temperatures, optical anisotropy, and dielectric anisotropy. While direct research on Methyl 4-phenylthiophene-2-carboxylate in liquid crystal applications is not extensively documented, the broader class of phenylthiophene-2-carboxylates serves as a significant indicator of its potential.
Research into calamitic (rod-shaped) mesogens has demonstrated that molecules incorporating a thiophene-2-carboxylate (B1233283) core can exhibit liquid crystalline phases. For instance, the structurally related compound, 4-((4-(decyloxy)phenoxy)carbonyl)phenyl thiophene-2-carboxylate, has been synthesized and shown to display a homeotropic nematic phase. The presence of the phenyl and carboxylate groups on the thiophene ring is crucial for establishing the necessary molecular geometry and polarity for mesophase formation.
The mesomorphic behavior of these compounds is highly dependent on their molecular architecture. Key factors influencing the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range of its stability include the length of terminal alkyl or alkoxy chains, the number and type of aromatic rings, and the nature of the linking groups. The table below summarizes the properties of a representative thiophene-based liquid crystal, illustrating the structure-property relationships in this class of materials.
| Compound | Structure | Mesophase(s) | Transition Temperatures (°C) |
| 4-((4-(decyloxy)phenoxy)carbonyl)phenyl thiophene-2-carboxylate | Nematic | Cr 135 N 210 I |
Table 1: Mesomorphic properties of a thiophene-2-carboxylate based liquid crystal. (Cr = Crystal, N = Nematic, I = Isotropic)
The study of such derivatives provides a framework for predicting the potential liquid crystalline properties of this compound. Its relatively simple structure might make it a valuable building block for the synthesis of more complex, high-performance liquid crystalline materials.
Active Materials for Electrochemical Capacitor Applications
The field of energy storage has seen a surge in research focused on organic electrode materials for batteries and electrochemical capacitors (supercapacitors) due to their potential for high theoretical capacity, structural diversity, and tunable redox properties. Thiophene derivatives, as a class of compounds, are particularly promising candidates owing to the electron-rich nature of the thiophene ring, which can facilitate charge transfer processes.
While specific studies on this compound for electrochemical capacitor applications are not prominent, research on analogous structures provides valuable insights. Electroactive polymers derived from 3-phenylthiophene (B186537) derivatives have been investigated as active materials for electrochemical capacitors. These polymers, when electrochemically deposited onto conductive substrates, exhibit promising energy and power densities. For instance, polymers of 3-(4-fluorophenyl)thiophene (B192847) have demonstrated active material energy densities of up to 50 Wh/kg and power densities of 5 kW/kg.
The electrochemical performance of these materials is intrinsically linked to their molecular structure. The presence of the phenyl group can enhance the stability and electronic conductivity of the polymer, while the carboxylate group could potentially participate in redox reactions, further contributing to the charge storage capacity. The table below presents representative data for a poly(phenylthiophene) derivative in an electrochemical capacitor setup.
| Polymer | Monomer Structure | Electrolyte | Energy Density (Wh/kg) | Power Density (kW/kg) |
| Poly(3-(4-fluorophenyl)thiophene) | Me4NCF3SO3 in acetonitrile | ~50 | ~5 |
Table 2: Electrochemical performance of a poly(phenylthiophene) derivative.
The investigation of thiophene-based compounds in energy storage is a burgeoning field, and the fundamental structure of this compound makes it a molecule of interest for future studies in this area. Its potential for polymerization and the inherent redox activity of the thiophene ring suggest that it could serve as a valuable precursor for novel electrode materials.
Development of Advanced Organic Synthesis Methodologies
Phenylthiophene-2-carboxylates are versatile intermediates in organic synthesis, serving as foundational scaffolds for the construction of more complex and functionally rich molecules. The strategic placement of the phenyl and carboxylate groups on the thiophene ring allows for a variety of chemical transformations, making these compounds valuable tools in the development of novel synthetic methodologies.
The thiophene-2-carboxylate moiety can be readily transformed into other functional groups. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. These transformations open up avenues for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. For instance, thiophene-2-carboxamide derivatives have been synthesized and investigated for their biological activities.
Furthermore, the phenyl and thiophene rings can be subjected to various cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce additional substituents and build more elaborate molecular architectures. This capability is crucial for the synthesis of functionalized co-oligomers and other conjugated materials. The use of substituted thiophene-2-carboxylates as starting materials in palladium-catalyzed cross-coupling reactions has been demonstrated to be an efficient method for the preparation of novel thiophene-based analogs.
The table below lists some of the key chemical transformations that can be performed on phenylthiophene-2-carboxylate derivatives, highlighting their synthetic utility.
| Reaction Type | Reagents and Conditions | Product Type |
| Ester Hydrolysis | Aqueous base (e.g., NaOH), heat | Thiophene-2-carboxylic acid |
| Amide Formation | 1. Ester Hydrolysis2. Amine, coupling agent (e.g., DCC) | Thiophene-2-carboxamide |
| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted phenylthiophene derivatives |
| Reduction of Ester | Reducing agent (e.g., LiAlH4) | (4-Phenylthiophen-2-yl)methanol |
Table 3: Common synthetic transformations of thiophene-2-carboxylate derivatives.
Q & A
Q. What are the established synthetic routes for Methyl 4-phenylthiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via esterification or hydrolysis. For example, hydrolysis of the methyl ester group under basic conditions (5 wt% NaOH, 24 h stirring at room temperature) yields 4-phenylthiophene-2-carboxylic acid with 97% efficiency . For ester synthesis, analogous methods involve reacting acid chlorides (e.g., 2-thiophene carbonyl chloride) with phenolic derivatives in the presence of triethylamine, followed by recrystallization . Optimization includes controlling reaction time, temperature, and stoichiometry of reagents. For instance, maintaining 0°C during acid chloride addition minimizes side reactions .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., ¹H NMR: δ 6.93 ppm for aromatic protons; ¹³C NMR: δ 167.16 ppm for the carbonyl group) .
- Elemental Analysis : Matching calculated and observed values for C, H, and S (e.g., Anal. Calcd. for C₁₃H₁₂O₃S: C 64.44%, H 4.99%; Found: C 64.32%, H 5.02%) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers address discrepancies between elemental analysis and spectroscopic data for this compound derivatives?
Methodological Answer: Discrepancies may arise from impurities or incomplete purification. Strategies include:
- Cross-Validation : Use multiple techniques (e.g., HPLC for purity assessment alongside NMR and elemental analysis) .
- Recrystallization : Purify the compound using solvents like isopropyl alcohol to remove byproducts .
- Microanalysis Replication : Repeat elemental analysis under controlled conditions to confirm results .
Q. What mechanistic insights exist for electrophilic substitution reactions on the thiophene ring of this compound?
Methodological Answer: The electron-withdrawing ester group directs electrophiles to the 5-position of the thiophene ring. Computational studies (e.g., density functional theory) can predict reactivity by analyzing electron density distribution. Experimental validation involves monitoring regioselectivity in nitration or halogenation reactions. For example, bromination at the 5-position could be confirmed via ¹H NMR (loss of aromatic proton signal at δ 7.70 ppm) .
Q. How can computational modeling enhance the design of this compound derivatives for catalytic applications?
Methodological Answer:
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess redox activity and ligand properties .
- Docking Studies : Model interactions with metal centers (e.g., Pd or Cu) to design coordination complexes for catalysis .
- Solvent Effects : Simulate solvent interactions (e.g., DMSO or THF) to optimize reaction conditions for catalytic cycles .
Q. What strategies are effective for resolving contradictory data in the biological activity of this compound analogs?
Methodological Answer:
- Dose-Response Curves : Establish consistent activity across multiple concentrations .
- Control Experiments : Rule out assay interference (e.g., solvent toxicity in cell cultures) .
- Structural Modifications : Compare bioactivity of derivatives (e.g., replacing the phenyl group with trifluoromethyl) to identify pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
